molecular formula C8H6IN3O2 B6178972 methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 2613383-34-7

methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B6178972
CAS No.: 2613383-34-7
M. Wt: 303.1
InChI Key:
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Description

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the iodination of a pyrazolopyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 3-iodo derivative . This intermediate is then subjected to esterification to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium-catalyzed coupling reactions with boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is unique due to the presence of the iodine atom and the ester group, which confer specific chemical reactivity and biological activity. The iodine atom makes it a versatile intermediate for further functionalization, while the ester group enhances its solubility and bioavailability .

Properties

CAS No.

2613383-34-7

Molecular Formula

C8H6IN3O2

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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